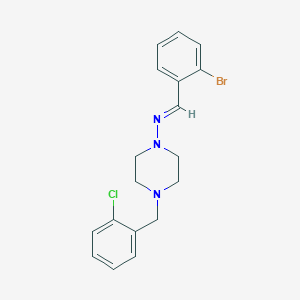

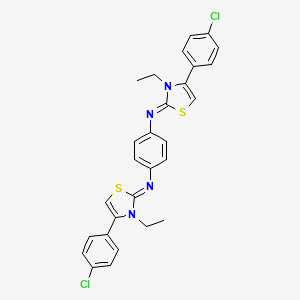

(2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Brombenzyliden)-(4-(2-Chlorbenzyl)-piperazin-1-yl)-amin ist eine komplexe organische Verbindung, die sowohl Brom- als auch Chlorsubstituenten an einem Benzyliden- und Piperazin-Gerüst aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-Brombenzyliden)-(4-(2-Chlorbenzyl)-piperazin-1-yl)-amin beinhaltet typischerweise einen mehrstufigen Prozess:

Bildung des Benzyliden-Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 2-Brombenzaldehyd mit einem Amin zur Bildung des Benzyliden-Zwischenprodukts.

Synthese des Piperazin-Derivats: Separat wird 2-Chlorbenzylchlorid mit Piperazin umgesetzt, um das 4-(2-Chlorbenzyl)-Piperazin-Derivat zu bilden.

Endgültige Kupplungsreaktion: Das Benzyliden-Zwischenprodukt wird dann unter geeigneten Bedingungen mit dem Piperazin-Derivat gekoppelt, wobei häufig eine Base wie Triethylamin und ein Lösungsmittel wie Dichlormethan verwendet werden.

Industrielle Produktionsmethoden

In industrieller Umgebung würde die Produktion dieser Verbindung wahrscheinlich die Optimierung der oben genannten Schritte beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können nucleophile Substitutionsreaktionen eingehen, die für die weitere Funktionalisierung nützlich sind.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch der Oxidationszustand der Stickstoffatome im Piperazinring verändert wird.

Kondensationsreaktionen: Die Benzyliden-Einheit kann Kondensationsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die nucleophile Substitution mit Natriumazid ein Azid-Derivat ergeben, während die Reduktion mit Natriumborhydrid ein reduziertes Amin erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2-Brombenzyliden)-(4-(2-Chlorbenzyl)-piperazin-1-yl)-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es wertvoll für die Erstellung von Bibliotheken von Verbindungen für das Screening in der Wirkstoffforschung.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von halogenierten Benzyliden-Derivaten auf biologische Systeme zu untersuchen. Ihre strukturellen Merkmale ermöglichen es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, wodurch sie zu einem Kandidaten für die Untersuchung der Enzyminhibition oder Rezeptorbindung wird.

Medizin

Medizinisch werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Das Vorhandensein sowohl von Brom- als auch von Chloratomen kann die Fähigkeit der Verbindung verbessern, biologische Membranen zu durchdringen, wodurch sie zu einem Kandidaten für die Medikamentenentwicklung wird.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den (2-Brombenzyliden)-(4-(2-Chlorbenzyl)-piperazin-1-yl)-amin seine Wirkungen ausübt, hängt von seiner Wechselwirkung mit molekularen Zielmolekülen ab. Die Benzyliden-Einheit kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Der Piperazinring kann die Bindungsaffinität durch Wasserstoffbrückenbindungen oder hydrophobe Wechselwirkungen verstärken.

Wirkmechanismus

The mechanism by which (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine exerts its effects depends on its interaction with molecular targets. The benzylidene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2-Brombenzyliden)-(4-(2-Fluorbenzyl)-piperazin-1-yl)-amin: Ähnliche Struktur, jedoch mit einem Fluoratom anstelle von Chlor.

(2-Chlorbenzyliden)-(4-(2-Brombenzyl)-piperazin-1-yl)-amin: Die Positionen von Chlor und Brom sind vertauscht.

(2-Brombenzyliden)-(4-(2-Methylbenzyl)-piperazin-1-yl)-amin: Methylgruppe anstelle von Chlor.

Einzigartigkeit

Die einzigartige Kombination von Brom und Chlor in (2-Brombenzyliden)-(4-(2-Chlorbenzyl)-piperazin-1-yl)-amin liefert unterschiedliche elektronische und sterische Eigenschaften, die seine Reaktivität und Wechselwirkung mit biologischen Zielmolekülen beeinflussen können. Dies macht es zu einer wertvollen Verbindung für die Erforschung neuer chemischer und biologischer Bereiche.

Eigenschaften

Molekularformel |

C18H19BrClN3 |

|---|---|

Molekulargewicht |

392.7 g/mol |

IUPAC-Name |

(E)-1-(2-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |

InChI |

InChI=1S/C18H19BrClN3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2/b21-13+ |

InChI-Schlüssel |

FLTQNBFKEVWGHR-FYJGNVAPSA-N |

Isomerische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=CC=C3Br |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

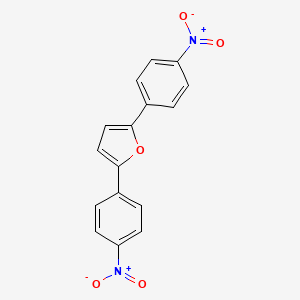

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)

![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)

![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)

![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)